(+/-)13(14)-EpDPA (+/-)13(14)-EpDPA Cytochrome P450 metabolism of polyunsaturated fatty acids produces numerous bioactive epoxide regioisomers. (±)13(14)-EpDPA is a docosahexaenoic acid (DHA; Item No. 90310) epoxygenase metabolite, derived via epoxidation of the 13,14-double bond of DHA. It has been detected in rat brain and spinal cord and is a preferred substrate for soluble epoxide hydrolase with a Km value of 3.2 µM. (±)13(14)-EpDPA demonstrates antihyperalgesic activity in inflammatory and neuropathic pain models. (±)13(14)-EpDPA and other epoxy metabolites of DHA are also reported to potently inhibit angiogenesis and tumor growth in in vitro assays.
Brand Name: Vulcanchem
CAS No.: 895127-64-7
VCID: VC0129771
InChI: InChI=1S/C22H32O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1
SMILES: CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O
Molecular Formula: C22H32O3
Molecular Weight: 344.5

(+/-)13(14)-EpDPA

CAS No.: 895127-64-7

Cat. No.: VC0129771

Molecular Formula: C22H32O3

Molecular Weight: 344.5

* For research use only. Not for human or veterinary use.

(+/-)13(14)-EpDPA - 895127-64-7

Specification

Description Cytochrome P450 metabolism of polyunsaturated fatty acids produces numerous bioactive epoxide regioisomers. (±)13(14)-EpDPA is a docosahexaenoic acid (DHA; Item No. 90310) epoxygenase metabolite, derived via epoxidation of the 13,14-double bond of DHA. It has been detected in rat brain and spinal cord and is a preferred substrate for soluble epoxide hydrolase with a Km value of 3.2 µM. (±)13(14)-EpDPA demonstrates antihyperalgesic activity in inflammatory and neuropathic pain models. (±)13(14)-EpDPA and other epoxy metabolites of DHA are also reported to potently inhibit angiogenesis and tumor growth in in vitro assays.
CAS No. 895127-64-7
Molecular Formula C22H32O3
Molecular Weight 344.5
IUPAC Name (4Z,7Z,10Z)-12-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]dodeca-4,7,10-trienoic acid
Standard InChI InChI=1S/C22H32O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1
Standard InChI Key DCFKVKFLEPMEGT-VABGYXHOSA-N
SMILES CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O

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